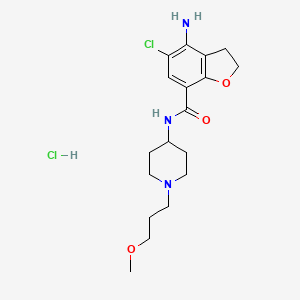

Prucalopride hydrochloride

Description

Properties

CAS No. |

179474-80-7 |

|---|---|

Molecular Formula |

C18H27Cl2N3O3 |

Molecular Weight |

404.3 g/mol |

IUPAC Name |

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride |

InChI |

InChI=1S/C18H26ClN3O3.ClH/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;/h11-12H,2-10,20H2,1H3,(H,21,23);1H |

InChI Key |

KKMOQGWTJRGLNN-UHFFFAOYSA-N |

Canonical SMILES |

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl |

Appearance |

Solid powder |

Other CAS No. |

179474-80-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

R-108512; R 108512; R108512; R 093877; R-093877; R093877; R 93877; R-93877; R93877; Prucalopride hydrochloride; Prucalopride HCl; Motegrity; Resolor; Resotran; |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Synthesis of Prucalopride Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prucalopride (B966) is a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist developed for the treatment of chronic idiopathic constipation (CIC). Its discovery was driven by the need for a prokinetic agent with a superior safety profile compared to earlier non-selective agonists like cisapride, which were associated with adverse cardiovascular events.[1][2] This document provides an in-depth overview of the discovery process, chemical synthesis, mechanism of action, and pharmacological profile of prucalopride. Detailed experimental protocols for key assays are also presented to aid researchers in the field.

Introduction: The Need for a Selective 5-HT4 Agonist

Chronic constipation is a prevalent gastrointestinal disorder that significantly impairs quality of life.[2] The serotonin (5-HT) system, particularly the 5-HT4 receptor, plays a crucial role in regulating gastrointestinal motility.[3] Activation of 5-HT4 receptors on enteric neurons stimulates the release of acetylcholine (B1216132), a key excitatory neurotransmitter that promotes peristalsis and colonic motility.[4][5]

Early prokinetic agents, such as cisapride, demonstrated clinical efficacy but were withdrawn from the market due to their non-selective action, which included binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to cardiac arrhythmias.[1][2] This created a clear therapeutic need for a highly selective 5-HT4 receptor agonist devoid of significant off-target activities. The development of prucalopride was a direct response to this need, aiming to provide a safe and effective treatment for patients with chronic constipation.[1][6]

The Discovery Process

The discovery of prucalopride originated from a rational drug design program initiated by Janssen Pharmaceutica.[7] The primary objective was to develop a compound with high affinity and selectivity for the 5-HT4 receptor while minimizing or eliminating affinity for other receptors, especially the hERG channel.

The development process followed a classical medicinal chemistry workflow, starting with a lead compound from the benzofuran (B130515) class of molecules.[8] Structure-activity relationship (SAR) studies were systematically conducted to optimize the molecule's pharmacological profile. This iterative process involved synthesizing and screening numerous analogues to identify a candidate with the desired properties: potent agonism at the 5-HT4 receptor and a clean off-target profile. Prucalopride emerged as the lead candidate, demonstrating a significantly higher affinity for the 5-HT4 receptor compared to other serotonin receptor subtypes and the hERG channel.[9][10]

Chemical Synthesis of Prucalopride Hydrochloride

The chemical synthesis of prucalopride has been described through several routes. A common and efficient approach involves the coupling of two key intermediates: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid and 1-(3-methoxypropyl)piperidin-4-amine.[11] The final product is typically converted to its hydrochloride or succinate (B1194679) salt to improve stability and bioavailability.

A representative synthetic scheme is outlined below:

-

Amide Coupling: The carboxylic acid intermediate is activated, often using a coupling agent like ethyl chloroformate or 1,1'-carbonyldiimidazole (B1668759) (CDI), and then reacted with the piperidine (B6355638) amine intermediate.[11][12] This reaction forms the central amide bond of the prucalopride molecule.

-

Salt Formation: The resulting prucalopride free base is then treated with hydrochloric acid (often in an alcoholic solvent like isopropanol) to precipitate this compound.[12]

Mechanism of Action: 5-HT4 Receptor Signaling

Prucalopride exerts its prokinetic effect by acting as a selective agonist at the 5-HT4 receptor, which is a Gs protein-coupled receptor (GPCR).[4][10] The binding of prucalopride to the receptor initiates a downstream signaling cascade:

-

Receptor Activation: Prucalopride binds to and activates the 5-HT4 receptor on the surface of enteric neurons.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gs protein.

-

Adenylyl Cyclase Activation: The activated Gs-alpha subunit dissociates and stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.[10]

-

PKA Activation & Neurotransmitter Release: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in enhanced release of acetylcholine (ACh).

-

Prokinetic Effect: The increased release of ACh stimulates muscle contractions in the gastrointestinal tract, enhancing motility and accelerating colonic transit.[5]

Pharmacological Profile: Quantitative Data

Prucalopride's efficacy and safety are rooted in its high affinity for the 5-HT4 receptor and its markedly lower affinity for other receptors.

Table 1: Receptor Binding Affinity and Selectivity of Prucalopride

| Receptor Target | Binding Affinity (Ki, nM) | Selectivity Ratio (Ki other / Ki 5-HT4) |

|---|---|---|

| Human 5-HT4 | 2.5 [8][13] | 1 |

| Human 5-HT3 | >10,000 | >4,000 |

| Human Dopamine D4 | ~2,380 | ~952 |

| Human Sigma-1 | ~3,720 | ~1,488 |

| hERG Channel | >10,000 | >4,000 |

(Data compiled from multiple sources.[8][9] Selectivity ratios are approximate.)

Table 2: Functional Activity of Prucalopride

| Assay Type | Receptor | Potency (EC50, nM) |

|---|---|---|

| cAMP Accumulation (HEK293 cells) | Human 5-HT4 | 5.0[9][10] |

| Contraction (Guinea Pig Colon) | 5-HT4 | ~33 |

| Relaxation (Rat Oesophagus) | 5-HT4 | ~15[8] |

(EC50 values can vary based on the specific tissue and experimental conditions.)

Key Experimental Protocols

Protocol 1: Radioligand Binding Assay for Ki Determination

Objective: To determine the binding affinity (Ki) of prucalopride for the human 5-HT4 receptor by measuring its ability to displace a specific radioligand.

Materials:

-

Membrane Preparation: Cell membranes from HEK293 cells transiently or stably expressing the recombinant human 5-HT4 receptor.[9]

-

Radioligand: [³H]-GR113808, a high-affinity 5-HT4 antagonist.[14][15]

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 antagonist (e.g., 10 µM GR113808).[15]

-

Assay Buffer: 50 mM HEPES, pH 7.4.[15]

-

Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), and a liquid scintillation counter.[16]

Methodology:

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 20-50 µg protein/well), varying concentrations of prucalopride, and a fixed concentration of [³H]-GR113808 (typically at its Kd value).[15] Total assay volume is typically 250-500 µL.[15][16]

-

Incubation: Incubate the plates for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[16]

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer (e.g., 4 times) to remove any non-specifically trapped radioligand.[16]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the prucalopride concentration. Determine the IC50 value (the concentration of prucalopride that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Protocol 2: cAMP Accumulation Assay for EC50 Determination

Objective: To measure the functional agonist activity (EC50) of prucalopride by quantifying the production of intracellular cAMP in cells expressing the 5-HT4 receptor.

Materials:

-

Cell Line: HEK293 cells stably expressing the human 5-HT4 receptor.[10]

-

Test Compound: this compound, serially diluted.

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent the degradation of cAMP.[17][18]

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar buffer, supplemented with IBMX.

-

cAMP Detection Kit: Commercially available kit based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[19]

-

Apparatus: Cell culture plates (e.g., 96- or 384-well), and a plate reader compatible with the detection kit.

Methodology:

-

Cell Plating: Seed the HEK293-5HT4 cells into multi-well plates and allow them to adhere overnight.

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.[20]

-

Stimulation: Add varying concentrations of prucalopride to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C to stimulate cAMP production.[18]

-

Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's protocol to release the intracellular cAMP.

-

cAMP Detection: Add the detection reagents (e.g., HTRF antibody-conjugates) to the cell lysate and incubate as required.

-

Quantification: Measure the signal (e.g., fluorescence ratio) using a compatible plate reader.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the sample signals to cAMP concentrations. Plot the cAMP concentration against the logarithm of the prucalopride concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of prucalopride that produces 50% of the maximal response).

Conclusion

Prucalopride represents a significant advancement in the treatment of chronic idiopathic constipation, born from a targeted drug discovery program aimed at overcoming the safety limitations of previous prokinetic agents.[1][2] Its well-defined chemical synthesis, highly selective mechanism of action at the 5-HT4 receptor, and favorable pharmacological profile underscore its value as a therapeutic option. The detailed methodologies provided herein serve as a guide for researchers working on the characterization of GPCR agonists and the development of next-generation gastrointestinal therapeutics.

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. prucalopride | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. droracle.ai [droracle.ai]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Prucalopride - Takeda - AdisInsight [adisinsight.springer.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. tdcommons.org [tdcommons.org]

- 12. Processes For The Preparation Of Highly Pure Prucalopride Succinate [quickcompany.in]

- 13. selleckchem.com [selleckchem.com]

- 14. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. resources.revvity.com [resources.revvity.com]

- 19. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 20. bpsbioscience.com [bpsbioscience.com]

Prucalopride Hydrochloride: A Deep Dive into its Mechanism of Action in the Enteric Nervous System

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of prucalopride (B966) hydrochloride, a high-affinity, selective serotonin (B10506) 5-HT₄ receptor agonist, within the enteric nervous system (ENS). Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, signaling pathways, and functional consequences of prucalopride's engagement with its target, supported by quantitative data and detailed experimental methodologies.

Core Mechanism: Selective 5-HT₄ Receptor Agonism

Prucalopride is a first-in-class dihydro-benzofurancarboxamide derivative that exhibits high affinity and selectivity for the serotonin 5-HT₄ receptor.[1][2] This specificity is a key differentiator from older, non-selective 5-HT₄ receptor agonists, which were associated with adverse cardiovascular events due to off-target effects.[1][2] Prucalopride's primary mechanism of action is the stimulation of 5-HT₄ receptors located on enteric neurons.[3] This activation enhances the release of acetylcholine, a major excitatory neurotransmitter in the gut, thereby promoting coordinated peristaltic contractions and increasing colonic motility.[3]

Receptor Binding Affinity and Selectivity

Prucalopride demonstrates a high affinity for human 5-HT₄ receptor subtypes. The binding affinity, expressed as the inhibitor constant (Kᵢ), is a measure of the concentration of the drug required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.

| Receptor Subtype | Kᵢ (nM) | pKᵢ | Reference |

| Human 5-HT₄ₐ | 2.5 | 8.60 | [3] |

| Human 5-HT₄b | 8.0 | 8.10 | [3] |

Prucalopride's selectivity for the 5-HT₄ receptor is a hallmark of its pharmacological profile. It shows significantly lower affinity for other serotonin receptor subtypes and a wide range of other receptors, minimizing the potential for off-target side effects. The selectivity is over 290-fold for the 5-HT₄ receptor compared to over 50 other receptors, including other 5-HT subtypes.

| Receptor/Target | Kᵢ (nM) | Selectivity Ratio (vs. 5-HT₄ₐ) | Reference |

| Human 5-HT₄ₐ | 2.5 | 1 | [3] |

| Other 5-HT Receptors | >10,000 | >4000 | [4] |

| hERG Potassium Channel | >10,000 | >4000 | [4] |

Intracellular Signaling Pathways

Activation of the 5-HT₄ receptor by prucalopride initiates a cascade of intracellular signaling events. The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the stimulatory G-protein, Gαs.

References

Investigating Off-Target Effects of Prucalopride Hydrochloride in Preclinical Studies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prucalopride (B966) hydrochloride, a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist, is a prokinetic agent primarily indicated for the treatment of chronic idiopathic constipation.[1][2][3] Its mechanism of action involves the stimulation of 5-HT4 receptors in the gastrointestinal tract, which enhances colonic motility.[4] The development of prucalopride was driven by the need for a 5-HT4 agonist with a more favorable safety profile than previous agents in its class, such as cisapride, which was withdrawn from the market due to cardiovascular adverse events linked to off-target effects, particularly blockade of the hERG potassium channel.[5][6][7] This technical guide provides a comprehensive overview of the preclinical investigation into the off-target effects of prucalopride hydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows.

Data Presentation: Off-Target Binding Affinities

A critical component of preclinical safety assessment is the evaluation of a compound's binding affinity to a wide range of molecular targets other than its intended therapeutic target. The following tables summarize the available quantitative data on the binding affinity of prucalopride for various off-target receptors and ion channels.

Table 1: Prucalopride Binding Affinity for Serotonergic and Dopaminergic Receptors [8]

| Receptor Subtype | Species | Binding Affinity (Ki, µM) |

| On-Target | ||

| 5-HT4B | - | 0.009 |

| Off-Target | ||

| 5-HT2A | - | 30 |

| 5-HT2B | - | 2 |

| 5-HT2C | - | 41 |

| Dopamine (B1211576) D2 | Rat | 6 |

| Dopamine D2 | Human | 14 |

Table 2: Prucalopride Binding Affinity for Other Off-Target Receptors [9]

| Receptor Subtype | Species | Binding Affinity (pKi) | Binding Affinity (Ki, µM) |

| Dopamine D4 | Human | 5.63 | 2.34 |

| 5-HT3 | Mouse | 5.41 | 3.89 |

| Sigma-1 | Human | 5.43 | 3.72 |

Table 3: Prucalopride Interaction with Cardiac Ion Channels

| Ion Channel | Parameter | Value | Reference |

| hERG (human Ether-à-go-go-Related Gene) | IC50 | 4.1 µM | [4] |

| hERG (human Ether-à-go-go-Related Gene) | IC50 | 5.7 µM | [10] |

Note: The affinity of prucalopride for other 5-HT receptors is reported to be 150–10,000 times lower than that for the 5-HT4 receptor.[5][8] In a broad screening of 50 other binding assays, only the human D(4) receptor, the mouse 5-HT(3) receptor, and the human sigma(1) receptor showed measurable affinity, resulting in at least 290-fold selectivity for the 5-HT(4) receptor.[9] Prucalopride showed no appreciable affinity for rat-calcium or rat-sodium ion channels at the concentrations tested.[8]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the investigation of prucalopride's off-target effects.

Radioligand Binding Assays for Off-Target Receptor Screening

Radioligand binding assays are the standard method for determining the affinity of a test compound for a specific receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.

Objective: To determine the binding affinity (Ki) of prucalopride for a panel of off-target receptors.

General Methodology:

-

Membrane Preparation: Membranes from cells or tissues expressing the target receptor are isolated. This is typically achieved by homogenization of the cells or tissue followed by centrifugation to pellet the membranes. The final membrane preparation is resuspended in a suitable buffer.

-

Competitive Binding Assay: A fixed concentration of a specific radioligand for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of prucalopride.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium. The incubation time and temperature are optimized for each specific receptor and radioligand pair.

-

Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of prucalopride that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Caption: Workflow of a whole-cell patch-clamp assay for hERG.

Signaling Pathways

Understanding the signaling pathways associated with both on-target and off-target interactions is crucial for interpreting the potential physiological consequences of a drug.

On-Target: 5-HT4 Receptor Signaling

Prucalopride is a high-affinity agonist of the 5-HT4 receptor. The canonical signaling pathway for this Gs-coupled receptor involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). [11]Additionally, studies have shown that 5-HT4 receptor activation by prucalopride can lead to the phosphorylation of Src and ERK1/2. [11] 5-HT4 Receptor Signaling Pathway

Caption: On-target signaling pathway of Prucalopride.

Off-Target Signaling Pathways

Prucalopride has shown measurable, albeit significantly lower, affinity for the dopamine D4, serotonin 5-HT3, and sigma-1 receptors.

Logical Relationship of Off-Target Interactions

Caption: Overview of Prucalopride's off-target interactions.

Conclusion

The preclinical data for this compound demonstrate a high degree of selectivity for its target 5-HT4 receptor. While interactions with other receptors, notably the dopamine D4, serotonin 5-HT3, and sigma-1 receptors, as well as the hERG potassium channel, have been identified, the binding affinities are significantly lower than for the 5-HT4 receptor. This high selectivity is a key differentiating factor from older, less selective 5-HT4 agonists and provides a strong rationale for its improved safety profile, particularly with respect to cardiovascular risks. The detailed methodologies provided in this guide serve as a reference for the standard preclinical assays employed in the safety assessment of novel drug candidates. The visualization of the signaling pathways offers a framework for understanding the potential downstream cellular consequences of both on-target and off-target interactions. This comprehensive preclinical evaluation was instrumental in the successful development and regulatory approval of prucalopride.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The action of the novel gastrointestinal prokinetic prucalopride on the HERG K+ channel and the common T897 polymorph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview of the efficacy and safety of prucalopride for the treatment of chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drugs exhibit diverse binding modes and access routes in the Nav1.5 cardiac sodium channel pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of prucalopride, a serotonin (5-HT(4)) receptor agonist, for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oaji.net [oaji.net]

- 9. The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. Nonclinical Cardiovascular Studies of Prucalopride, a Highly Selective 5-Hydroxytryptamine 4 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prokinetic Symphony: An In-depth Technical Guide to the Downstream Signaling of Prucalopride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prucalopride (B966) hydrochloride, a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist, represents a significant therapeutic advance in the management of chronic idiopathic constipation (CIC).[1] Its prokinetic effects are primarily mediated through the activation of 5-HT4 receptors expressed on enteric neurons, leading to enhanced gastrointestinal motility.[2][3] This technical guide provides a comprehensive exploration of the downstream signaling pathways initiated by the activation of the 5-HT4 receptor by prucalopride, offering a detailed molecular roadmap for researchers and drug development professionals. We will delve into the canonical G-protein coupled signaling cascade, explore potential non-canonical pathways, and provide detailed experimental protocols for key assays, supplemented with quantitative data and pathway visualizations.

Core Mechanism of Action: The Canonical Gs-Adenylyl Cyclase-cAMP Pathway

Prucalopride's primary mechanism of action is the activation of the 5-HT4 receptor, a Gs-protein coupled receptor (GPCR).[2] This initiates a well-defined signaling cascade that serves as the cornerstone of its therapeutic efficacy.

Upon binding of prucalopride to the 5-HT4 receptor, a conformational change is induced in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP. The activated Gαs-GTP complex then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][4] The subsequent elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in the release of acetylcholine (B1216132) from cholinergic neurons in the myenteric plexus.[3] Acetylcholine acts as a primary excitatory neurotransmitter in the gut, promoting smooth muscle contraction and enhancing peristalsis, thereby accelerating colonic transit.

Quantitative Data Summary

The following tables summarize key quantitative parameters for prucalopride's interaction with the 5-HT4 receptor and its downstream effects.

Table 1: Receptor Binding Affinities (Ki) of Prucalopride

| Receptor Subtype | Species | Ki (nM) | Reference |

| 5-HT4a | Human | 2.5 | [5] |

| 5-HT4b | Human | 8.0 | [5] |

| 5-HT4 | Human (HEK293 cells) | <11 | [2] |

| Other 5-HT Receptors | Human | >150-fold lower affinity | [2] |

Table 2: Functional Potency (EC50) of Prucalopride

| Assay | Cell Line/Tissue | EC50 (nM) | Reference |

| cAMP Elevation | HEK293 cells | 5 | [2] |

Table 3: Clinical Efficacy of Prucalopride (2 mg once daily) in Patients with Chronic Constipation

| Primary Endpoint | Prucalopride Group | Placebo Group | p-value | Reference |

| ≥3 spontaneous complete bowel movements/week (12 weeks) | 27.8% | 13.2% | <0.001 | [6] |

| Increase of ≥1 spontaneous complete bowel movement/week (12 weeks) | 43.5% | 24.8% | <0.001 | [7] |

Exploring Non-Canonical Signaling Pathways

While the Gs-cAMP pathway is the primary driver of prucalopride's prokinetic effects, the broader landscape of GPCR signaling suggests the potential for non-canonical, G protein-independent pathways. The roles of these pathways in the context of prucalopride's action in the gastrointestinal tract are still emerging areas of research.

β-Arrestin Signaling

β-arrestins are crucial for GPCR desensitization and can also act as signal transducers, initiating G protein-independent signaling cascades. Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor internalization and can also scaffold various signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases 1 and 2 (ERK1/2).

The concept of "biased agonism" suggests that some ligands can preferentially activate either the G protein-dependent or the β-arrestin-dependent pathway.[8][9] Whether prucalopride acts as a biased agonist at the 5-HT4 receptor is an area that warrants further investigation. Understanding the β-arrestin signaling profile of prucalopride could provide insights into its long-term efficacy and potential for receptor desensitization.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

Recent research has indicated a potential role for prucalopride in modulating the PI3K/Akt signaling pathway, albeit in the context of ovarian cancer cells.[10] In these cells, prucalopride was shown to inhibit proliferation by downregulating the phosphorylation of Akt, mTOR, and p70S6K.[10] The PI3K/Akt pathway is known to be involved in cell growth, proliferation, and survival in various cell types, including intestinal epithelial cells.[11][12] However, the direct relevance of this pathway to the prokinetic effects of prucalopride in the gut is not yet established and requires further investigation in intestinal cell models.

Detailed Experimental Protocols

To facilitate further research into the signaling mechanisms of prucalopride, detailed protocols for key in vitro assays are provided below.

Experimental Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of prucalopride for the 5-HT4 receptor using a radiolabeled antagonist, such as [3H]-GR113808.

Materials:

-

Cell membranes prepared from cells expressing the human 5-HT4 receptor (e.g., HEK293-5HT4)

-

[3H]-GR113808 (Radioligand)

-

Prucalopride hydrochloride (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI)

-

Scintillation cocktail

-

Microplate scintillation counter

-

Plate shaker

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT4 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, [3H]-GR113808 (at a concentration near its Kd), and binding buffer.

-

Non-specific Binding: Cell membranes, [3H]-GR113808, and a high concentration of an unlabeled 5-HT4 antagonist (e.g., 10 µM GR113808).

-

Competition Binding: Cell membranes, [3H]-GR113808, and varying concentrations of prucalopride.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of prucalopride.

-

Determine the IC50 value (the concentration of prucalopride that inhibits 50% of specific [3H]-GR113808 binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Protocol 2: cAMP Accumulation Assay (HTRF)

This protocol describes a method to measure the increase in intracellular cAMP levels upon stimulation of the 5-HT4 receptor with prucalopride, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

Cells expressing the human 5-HT4 receptor (e.g., HEK293-5HT4)

-

Cell culture medium

-

This compound

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

-

Lysis buffer

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Cell Seeding: Seed the 5-HT4 expressing cells into a 384-well plate and incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of prucalopride in stimulation buffer containing a PDE inhibitor.

-

Cell Stimulation: Remove the culture medium from the cells and add the different concentrations of prucalopride. Incubate for a specified time (e.g., 30 minutes) at room temperature. Include a vehicle control.

-

Cell Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in lysis buffer to each well.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the log concentration of prucalopride.

-

Determine the EC50 value (the concentration of prucalopride that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

-

Conclusion and Future Directions

The activation of the 5-HT4 receptor by prucalopride predominantly signals through the canonical Gs-adenylyl cyclase-cAMP pathway, leading to increased acetylcholine release and enhanced gastrointestinal motility. This well-characterized pathway provides a solid foundation for understanding the drug's prokinetic effects. However, the potential for non-canonical signaling via β-arrestin and other pathways such as PI3K/Akt presents exciting avenues for future research. A deeper understanding of these alternative signaling routes could elucidate further nuances of prucalopride's action, including the potential for biased agonism, and may inform the development of next-generation 5-HT4 receptor agonists with improved therapeutic profiles. The detailed experimental protocols provided in this guide serve as a starting point for researchers to further unravel the intricate signaling symphony orchestrated by prucalopride.

References

- 1. researchgate.net [researchgate.net]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Prucalopride might improve intestinal motility by promoting the regeneration of the enteric nervous system in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy and safety of oral prucalopride in women with chronic constipation in whom laxatives have failed: an integrated analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Prucalopride Inhibits Proliferation of Ovarian Cancer Cells via Phosphatidylinositol 3-Kinase (PI3K) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphatidylinositol 3-kinase mediates proliferative signals in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Prucalopride Hydrochloride: A Technical Guide on its Impact on Neuronal Plasticity and Neurogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prucalopride (B966), a high-affinity, selective serotonin (B10506) type 4 (5-HT4) receptor agonist, is primarily authorized for the treatment of chronic constipation.[1] However, a growing body of evidence from preclinical and clinical studies indicates a significant, and potentially therapeutic, role for prucalopride in the central nervous system. Animal studies have long suggested that 5-HT4 receptor agonists can enhance cognitive processes.[2][3] Recent human trials have translated these findings, demonstrating pro-cognitive effects and measurable changes in brain activity and connectivity.[4] This technical guide provides an in-depth review of the current understanding of prucalopride's effects on neuronal plasticity and neurogenesis, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols from pivotal studies, and illustrating the underlying biological pathways.

Core Mechanism of Action: 5-HT4 Receptor Agonism

Prucalopride exerts its effects by selectively binding to and activating 5-HT4 receptors.[5][6] These G-protein coupled receptors are expressed in various brain regions critical for cognitive function and mood regulation, including the hippocampus, frontal cortex, basal ganglia, and anterior cingulate cortex.[5][7]

Upon activation by prucalopride, the 5-HT4 receptor initiates a downstream signaling cascade primarily mediated by the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][9] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[8] Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neurogenesis, synaptic plasticity, and neuronal survival, such as brain-derived neurotrophic factor (BDNF).[10] Animal studies suggest that 5-HT4 receptor stimulation leads to the production of such neurotrophic factors.[11] This pathway is considered fundamental to the pro-cognitive and neuroprotective effects observed with prucalopride.

Effects on Neurogenesis and Neuroprotection

Prucalopride has demonstrated significant neuroprotective properties, primarily by mitigating apoptosis in neurons subjected to oxidative stress.[8][12] While some evidence suggests a role for 5-HT4 agonism in promoting neurogenesis, in vitro studies with prucalopride point more strongly towards a primary neuroprotective, rather than neuroproliferative, effect.[8][10] However, a study in diabetic rats did suggest prucalopride may promote the proliferation and differentiation of neural stem cells.[13]

Quantitative Data: Neuroprotection

The following table summarizes the quantitative results from a key in vitro study assessing prucalopride's ability to protect neurons from oxidative stress-induced cell death.[8][14]

| Condition | Cell Line / Neuron Type | Neuronal Survival (%) | Statistical Significance (vs. H2O2 alone) |

| Untreated Control | SH-SY5Y | ~100% | P < 0.001 |

| Hydrogen Peroxide (H2O2) alone | SH-SY5Y | 33.3 ± 0.1% | - |

| Prucalopride (1 nM) + H2O2 | SH-SY5Y | 73.5 ± 0.1% | P < 0.0001 |

| 5-HT4 Antagonist (GR113808) + Prucalopride + H2O2 | SH-SY5Y | 23.3 ± 0.1% | P < 0.0001 (vs. Prucalopride + H2O2) |

Data sourced from Bianco et al. (2016).[8][14]

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Models: The study utilized the human neuroblastoma cell line SH-SY5Y, human enteric neurospheres derived from perinatal gut biopsies, and ex vivo submucosal neurons from adult colonic tissue.[8][14]

-

Induction of Oxidative Stress: Neuronal injury was induced by exposing the cells to 200 μM of hydrogen peroxide (H2O2).[8]

-

Drug Application: Cells were pre-treated with prucalopride (1 nM) before the H2O2 challenge. To confirm receptor specificity, a separate group was also pre-treated with the selective 5-HT4 antagonist GR113808 (10 nM) for 30 minutes prior to prucalopride administration.[8][14]

-

Survival Assessment: Cell survival and density were quantified using the Sulforhodamine B (SRB) colorimetric assay.[12][14]

-

Apoptosis Measurement: The activation of pro-apoptotic pathways was assessed by measuring the levels of cleaved caspase-3 and caspase-9.[8][12]

-

Neurogenesis Assessment: A separate experiment evaluated neuroproliferation by measuring the incorporation of Bromodeoxyuridine (BrdU) over 24 hours. This study found no significant difference in BrdU incorporation between prucalopride-treated and untreated cells, suggesting a lack of direct neurogenesis.[8]

Impact on Neuronal Plasticity and Cognitive Function

The most compelling evidence for prucalopride's CNS effects comes from human clinical studies using functional magnetic resonance imaging (fMRI) and cognitive testing. These studies reveal that prucalopride modulates brain network connectivity and enhances memory performance.[2][15]

Quantitative Data: Cognitive Enhancement and Brain Activity

The tables below summarize key findings from placebo-controlled trials in healthy volunteers.

Table 3.1.1: Memory Performance

| Study Group | Task | Performance Metric | Result | Statistical Significance (vs. Placebo) |

| Prucalopride (n=23) | Image Recognition Memory | % of previously viewed images identified | 81% | P=0.029 |

| Placebo (n=21) | Image Recognition Memory | % of previously viewed images identified | 76% | - |

Data sourced from de Cates et al. as presented at ECNP 2021.[2][3][16]

Table 3.1.2: Functional Brain Changes

| Brain Region / Network | Measurement Type | Observed Effect with Prucalopride |

| Hippocampus | Task-based fMRI Activity | Bilaterally increased activity during memory encoding/recall.[16] |

| Right Angular Gyrus | Task-based fMRI Activity | Increased activity during memory encoding/recall.[2][3] |

| Central Executive Network <-> Cingulate Cortex | Resting-State Functional Connectivity (rsFC) | Increased connectivity.[4][7] |

| Anterior Cingulate Cortex <-> Lateral Occipital Cortex | Resting-State Functional Connectivity (rsFC) | Increased connectivity.[7][15] |

| Default Mode Network (DMN) | Resting-State Functional Connectivity (rsFC) | Decreased connectivity within the network.[4][5][15] |

Experimental Protocol: Human Cognitive and fMRI Study

The following outlines a typical methodology used in studies assessing prucalopride's cognitive effects in humans.[2][3]

-

Participants: Studies typically recruit healthy adult volunteers (e.g., 44-50 participants) within a defined age range (e.g., 18-36 years).[2]

-

Design: A double-blind, randomized, placebo-controlled design is used.[5]

-

Intervention: Participants receive a daily low dose of prucalopride (e.g., 1 mg) or a matching placebo for a short duration, typically 6 to 7 days.[5][17]

-

fMRI Memory Task: Before scanning, participants are often shown a series of neutral images (e.g., animals, landscapes). During the fMRI scan, they are shown these images again, interspersed with new but similar images.[2]

-

fMRI Resting-State Scan: Participants are instructed to relax in the scanner with their eyes open, allowing for the measurement of baseline brain network connectivity.[7][18]

-

Post-Scan Cognitive Testing: Following the scan, a memory test is administered where participants must distinguish between images they saw before and during the scan from a set of entirely new images.[2]

Prucalopride's Impact on Brain Networks

The dual effect of prucalopride on brain connectivity is noteworthy. It appears to enhance the integration and efficiency of networks involved in active cognition while simultaneously dampening the activity of networks associated with introspection and mind-wandering. This modulation provides a plausible neurological mechanism for the observed improvements in attention and memory.[4][15]

Conclusion and Future Directions

Prucalopride hydrochloride, through its action as a selective 5-HT4 receptor agonist, demonstrates significant potential beyond its primary gastrointestinal application. The evidence strongly supports a neuroprotective role, safeguarding neurons from oxidative stress-induced apoptosis. Furthermore, human studies provide compelling data that even at low doses, prucalopride can enhance cognitive function, particularly memory, by modulating neuronal plasticity.[7][8] It achieves this by increasing activity in memory-related brain regions and recalibrating the functional connectivity of large-scale brain networks, boosting cognitive control while reducing mind-wandering.[2][4][15]

These findings position 5-HT4 receptor agonism as a promising therapeutic target for treating cognitive deficits that accompany psychiatric and neurodegenerative disorders.[15][19] Future research should focus on:

-

Patient Population Studies: Translating the findings from healthy volunteers to patient populations with diagnosed cognitive impairment, such as in major depressive disorder or early-stage Alzheimer's disease.[20]

-

Dose-Response Studies: Investigating a wider range of prucalopride doses to determine the optimal therapeutic window for cognitive enhancement and to further characterize its antidepressant-like potential.[5][19]

-

Long-Term Effects: Assessing the durability of the pro-cognitive effects and the safety profile of long-term prucalopride administration for CNS indications.

-

Biomarker Development: Identifying and validating biomarkers, such as the observed changes in resting-state connectivity, that can predict treatment response to 5-HT4 agonists.[18]

References

- 1. droracle.ai [droracle.ai]

- 2. Intestinal drug shown to boost memory and cognition | EurekAlert! [eurekalert.org]

- 3. Laxative may improve cognitive performance - Medical Conferences [conferences.medicom-publishers.com]

- 4. psypost.org [psypost.org]

- 5. Frontiers | The Effect of the 5-HT4 Agonist, Prucalopride, on a Functional Magnetic Resonance Imaging Faces Task in the Healthy Human Brain [frontiersin.org]

- 6. Prucalopride May Boost Hippocampal-dependent Memory - Sciencebeta [sciencebeta.com]

- 7. scitechdaily.com [scitechdaily.com]

- 8. Prucalopride exerts neuroprotection in human enteric neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Multifaceted Roles of cAMP Signaling in the Repair Process of Spinal Cord Injury and Related Combination Treatments [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. rcpsych.ac.uk [rcpsych.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Prucalopride might improve intestinal motility by promoting the regeneration of the enteric nervous system in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prucalopride exerts neuroprotection in human enteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. neurosciencenews.com [neurosciencenews.com]

- 16. neurosciencenews.com [neurosciencenews.com]

- 17. Prucalopride and Cognition in Recovered Depression [ctv.veeva.com]

- 18. azolifesciences.com [azolifesciences.com]

- 19. ora.ox.ac.uk [ora.ox.ac.uk]

- 20. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

Exploring the role of Prucalopride hydrochloride in cognitive function and memory

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide explores the emerging role of prucalopride (B966) hydrochloride, a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist, in the domains of cognitive function and memory. Primarily known for its enterokinetic properties in the treatment of chronic idiopathic constipation, recent preclinical and clinical evidence has illuminated its potential as a pro-cognitive agent. This document provides a comprehensive overview of its mechanism of action, relevant signaling pathways, and a detailed summary of key experimental findings and protocols.

Core Mechanism of Action

Prucalopride is a dihydrobenzofurancarboxamide derivative that acts as a selective agonist for the 5-hydroxytryptamine (serotonin) receptor subtype 4 (5-HT4).[1] Unlike previous 5-HT4 agonists, prucalopride exhibits high selectivity, with minimal affinity for other serotonin receptors or the hERG potassium channel, which significantly reduces cardiovascular risk.[1][2] The 5-HT4 receptors are G-protein coupled receptors widely distributed throughout the central nervous system (CNS), with notable expression in brain regions critical for cognition, such as the hippocampus, frontal cortex, and basal ganglia.[3]

Activation of 5-HT4 receptors is hypothesized to enhance cognitive processes through several downstream mechanisms:

-

Modulation of Neurotransmitter Release: Preclinical studies in rats have demonstrated that 5-HT4 receptor agonists can stimulate the release of acetylcholine (B1216132) (ACh) in the prefrontal cortex.[4] Acetylcholine is a key neurotransmitter in learning and memory, and its potentiation is a primary target for dementia treatments.

-

Activation of Intracellular Signaling Cascades: The primary signaling pathway associated with 5-HT4 receptor activation involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5] This cascade further activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding protein (CREB).[5][6] Phosphorylated CREB is a crucial transcription factor for genes involved in synaptic plasticity and long-term memory formation.[7]

Evidence from Human Clinical Studies

Several randomized, double-blind, placebo-controlled studies have investigated the pro-cognitive effects of prucalopride in human subjects. These studies consistently demonstrate improvements in memory and cognitive performance, supported by functional neuroimaging data.

The following tables summarize the key quantitative outcomes from clinical trials assessing prucalopride's impact on cognitive function.

Table 1: Memory Performance in Healthy Volunteers

| Study Cohort | Intervention | Duration | Cognitive Task | Prucalopride Group Result | Placebo Group Result | p-value | Reference |

|---|---|---|---|---|---|---|---|

| 44 Healthy Volunteers | Prucalopride (dose not specified) vs. Placebo | 6 days | Image Recognition Memory Test | 81% accuracy | 76% accuracy | 0.029 | [8][9][10] |

| 50 Healthy Volunteers | Prucalopride (1 mg/day) vs. Placebo | 6 days | Hippocampal-dependent Memory Task | Improved Performance | Baseline | N/A |[11] |

Table 2: Cognitive Performance in Remitted Depression

| Study Cohort | Intervention | Duration | Cognitive Task | Key Finding | Reference |

|---|---|---|---|---|---|

| 50 Participants with Remitted Depression | Prucalopride (1-2 mg/day) vs. Placebo | 7-10 days | Auditory Verbal Learning Task | Significantly improved word recall | [12][13] |

| 50 Participants with Remitted Depression | Prucalopride (1-2 mg/day) vs. Placebo | 7-10 days | Complex Working Memory Task | Faster response times without loss of accuracy | [12][13] |

| 50 Participants with Remitted Depression | Prucalopride (1-2 mg/day) vs. Placebo | 7-10 days | Facial Expression Recognition | Improved accurate recognition |[12][13] |

Functional magnetic resonance imaging (fMRI) studies have provided insights into the neural mechanisms underlying prucalopride's pro-cognitive effects.

-

Increased Brain Activity: In healthy volunteers, 6 days of prucalopride administration was associated with increased activity in memory-related brain regions, specifically the hippocampus and the right angular gyrus, during memory tasks.[9][14]

-

Modulation of Resting-State Functional Connectivity (rsFC): Prucalopride has been shown to alter connectivity within and between major brain networks.[3][15]

-

Increased Connectivity: Enhanced rsFC was observed between the central executive network (CEN) and the posterior/anterior cingulate cortex (PCC/ACC), regions involved in attention and information processing.[11][15][16]

-

Decreased Connectivity: Reduced rsFC was noted within the default mode network (DMN), a network active during mind-wandering.[3][15][16] A failure of the DMN to deactivate is linked to attentional deficits.[11]

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. oaji.net [oaji.net]

- 3. neurosciencenews.com [neurosciencenews.com]

- 4. The 5-hydroxytryptamine4 receptor agonists prucalopride and PRX-03140 increase acetylcholine and histamine levels in the rat prefrontal cortex and the power of stimulated hippocampal θ oscillations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Complex roles of cAMP–PKA–CREB signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Connection Between BDNF/TrkB and AC/cAMP/PKA/CREB Signaling Pathways: Potential for Neuroprotection and Therapeutic Targets for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacytimes.com [pharmacytimes.com]

- 9. Intestinal drug shown to boost memory and cognition | EurekAlert! [eurekalert.org]

- 10. Laxative may improve cognitive performance - Medical Conferences [conferences.medicom-publishers.com]

- 11. 5-HT4 Receptor Agonist Effects on Functional Connectivity in the Human Brain: Implications for Procognitive Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medrxiv.org [medrxiv.org]

- 14. neurosciencenews.com [neurosciencenews.com]

- 15. scitechdaily.com [scitechdaily.com]

- 16. 5-HT4 Receptor Agonist Effects on Functional Connectivity in the Human Brain: Implications for Procognitive Action - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Development and Toxicological Profile of Prucalopride Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical development and toxicological profile of Prucalopride (B966) hydrochloride, a selective, high-affinity 5-HT4 receptor agonist. The information presented herein is intended to support research, development, and regulatory activities related to this compound.

Introduction

Prucalopride is a dihydro-benzofuran-carboxamide derivative that enhances gastrointestinal motility by selectively targeting the 5-HT4 receptor.[1] Its prokinetic properties make it an effective treatment for chronic idiopathic constipation.[2] This document summarizes the key preclinical data that have characterized its pharmacological and toxicological properties.

Pharmacodynamics and Mechanism of Action

Prucalopride's primary mechanism of action is the selective agonism of 5-HT4 receptors located on enteric neurons.[3][4] This interaction initiates a signaling cascade that enhances the release of acetylcholine (B1216132), a key neurotransmitter in the gut.[3] The increased acetylcholine levels stimulate peristalsis, the coordinated wave-like muscle contractions that propel contents through the gastrointestinal tract.[3] Prucalopride has demonstrated a high affinity for 5-HT4 receptors, with over 150-fold greater selectivity compared to other receptor types, which contributes to its favorable safety profile by minimizing off-target effects.[1]

Preclinical Pharmacokinetics

The pharmacokinetic profile of prucalopride has been extensively studied in various animal models and humans.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of Prucalopride

| Parameter | Species | Route | Dose | Tmax (h) | t1/2 (h) | Bioavailability (%) | Primary Route of Elimination | Reference(s) |

| Absorption | ||||||||

| Rat | Oral | 5 mg/kg | ~1 | ~8 | >90 | Renal | [1] | |

| Dog | Oral | 2 mg/kg | 1-2 | ~24 | >90 | Renal | [5][6] | |

| Distribution | ||||||||

| Volume of Distribution | Human | IV | 0.5 mg | N/A | N/A | N/A | N/A | [6] |

| Plasma Protein Binding | Human | In vitro | N/A | N/A | N/A | ~30% | N/A | [6] |

| Metabolism | ||||||||

| Extent of Metabolism | Human | Oral | 2 mg | N/A | N/A | Low | N/A | [6] |

| Excretion | ||||||||

| % of Dose in Urine | Human | Oral | 2 mg | N/A | N/A | ~60-65% (unchanged) | Renal | [5][6] |

| % of Dose in Feces | Human | Oral | 2 mg | N/A | N/A | ~5% (unchanged) | Fecal | [5][6] |

Toxicological Profile

A comprehensive battery of toxicological studies has been conducted to evaluate the safety of prucalopride.

Safety Pharmacology

Safety pharmacology studies were conducted to assess the potential effects of prucalopride on vital organ systems.

Experimental Protocol:

-

Cardiovascular System: In vitro studies were performed on human ether-à-go-go-related gene (hERG) transfected cells, guinea pig ventricular myocytes, and rabbit and dog Purkinje fibers. In vivo studies were conducted in rabbits, anesthetized guinea pigs, and conscious dogs.[7]

-

Central Nervous System (CNS): Behavioral assessments were performed in mice, rats, and dogs following single and repeated doses.[1]

-

Respiratory System: Standard in vivo models were used to assess respiratory function.

Results: No clinically relevant effects on cardiovascular parameters, including QT interval, were observed at therapeutic and supratherapeutic concentrations.[7] CNS-related effects were only observed at very high doses.[1]

Genotoxicity

A range of in vitro and in vivo assays were conducted to evaluate the genotoxic potential of prucalopride.

Experimental Protocols:

-

Ames Test: The bacterial reverse mutation assay was conducted using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, with and without metabolic activation (S9 mix).[8]

-

In Vitro Mammalian Cell Assays: A mouse lymphoma assay and a chromosomal aberration assay in human lymphocytes were performed.[8]

-

In Vivo Micronucleus Test: The potential to induce micronuclei in bone marrow erythrocytes of rodents was assessed.[8]

-

In Vivo Unscheduled DNA Synthesis (UDS) Assay: The ability to induce DNA repair in rat hepatocytes was evaluated.[8]

Results: Prucalopride tested weakly positive in the Ames assay in the TA100 strain at high concentrations but was negative in other in vitro and in vivo genotoxicity assays.[8] The overall weight of evidence suggests that prucalopride does not pose a genotoxic risk to humans.[8]

Table 2: Summary of Genotoxicity Studies for Prucalopride

| Assay | Test System | Metabolic Activation | Result | Reference(s) |

| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without S9 | Weakly positive in TA100 at high concentrations | [8] |

| Mouse Lymphoma Assay | L5178Y mouse lymphoma cells | With and Without S9 | Negative | [8] |

| Chromosomal Aberration | Human lymphocytes | With and Without S9 | Negative | [8] |

| In Vivo Micronucleus Test | Rodent bone marrow | N/A | Negative | [8] |

| In Vivo UDS Assay | Rat hepatocytes | N/A | Negative | [8] |

Carcinogenicity

Long-term carcinogenicity studies were conducted in rodents to assess the tumorigenic potential of prucalopride.

References

- 1. Tissue distribution and abuse potential of prucalopride: findings from non-clinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, Bioequivalence, and Safety Studies of Prucalopride in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carcinogenicity Studies - IITRI [iitri.org]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Phase I Study to Investigate the Absorption, Pharmacokinetics, and Excretion of [(14)C]Prucalopride After a Single Oral Dose in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Pharmacological Profiling of Prucalopride Hydrochloride

Introduction

Prucalopride (B966) is a dihydro-benzofuran-carboxamide derivative that acts as a selective, high-affinity serotonin (B10506) 5-HT₄ receptor agonist.[1][2] Its primary therapeutic application is in the treatment of chronic idiopathic constipation, where it enhances gastrointestinal motility.[3][4][5] The mechanism of action involves the stimulation of 5-HT₄ receptors located on enteric neurons, which promotes the release of acetylcholine, thereby facilitating colonic peristalsis and normalizing bowel movements.[3][4] Unlike previous generations of 5-HT₄ agonists, prucalopride's high selectivity minimizes off-target effects, particularly cardiovascular risks associated with hERG channel interactions.[2][5][6][7]

These application notes provide detailed protocols for key in vitro assays essential for characterizing the pharmacological activity of prucalopride hydrochloride at the 5-HT₄ receptor. The described methods cover receptor binding affinity, functional second messenger signaling, and tissue-based physiological responses.

Mechanism of Action and Signaling Pathway

Prucalopride exerts its prokinetic effects by activating the 5-HT₄ receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor couples to the stimulatory G-protein, Gαs. This activation stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[8] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to enhanced neurotransmitter release (e.g., acetylcholine) and modulation of smooth muscle cell activity.[3][4]

Caption: Prucalopride 5-HT₄ Receptor Signaling Cascade.

Quantitative Data Summary

The following table summarizes key pharmacological parameters for prucalopride derived from various in vitro studies. These values are crucial for comparing the potency and affinity of prucalopride with other compounds.

| Parameter | Assay Type | System/Tissue | Value | Reference |

| Ki | Receptor Binding | Human 5-HT₄ₐ Receptor | 2.5 nM | [9][10] |

| Ki | Receptor Binding | Human 5-HT₄♭ Receptor | 8.0 nM | [9][10] |

| pEC₅₀ | Contraction Assay | Guinea-pig Proximal Colon | 7.5 | [9][10] |

| pEC₅₀ | Relaxation Assay | Rat Oesophagus Muscularis Mucosae | 7.8 | [9] |

| -logEC₅₀ | Adenylyl Cyclase | Recombinant 5-HT₄ₐ Receptor | 7.2 | [11] |

| -logEC₅₀ | Adenylyl Cyclase | Recombinant 5-HT₄♭ Receptor | 7.3 | [11] |

| -logEC₅₀ | Inotropic Effect | Human Atrial Trabeculae | 7.4 | [11] |

Experimental Protocols

Protocol 1: 5-HT₄ Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the 5-HT₄ receptor through competitive displacement of a specific high-affinity radioligand.

Principle: The assay measures the ability of unlabeled prucalopride to compete with a fixed concentration of a radiolabeled 5-HT₄ antagonist (e.g., [³H]GR113808) for binding to membranes prepared from cells recombinantly expressing the human 5-HT₄ receptor. The concentration of prucalopride that displaces 50% of the radioligand (IC₅₀) is determined and converted to the inhibition constant (Ki).

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Materials:

-

Cell membranes from HEK293 or CHO cells expressing human 5-HT₄ receptors.

-

Radioligand: [³H]GR113808 (specific 5-HT₄ antagonist).

-

This compound serial dilutions.

-

Non-specific binding control: 10 µM GR113808 (unlabeled).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well GF/B filter plates.

-

Scintillation fluid.

-

Plate-based scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of prucalopride dilution.

-

Add 50 µL of [³H]GR113808 diluted in assay buffer to a final concentration of ~0.5 nM.

-

Add 100 µL of cell membrane suspension (10-20 µg protein/well).

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Harvest the membranes by rapid filtration through the GF/B filter plate using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold assay buffer.

-

Allow filters to dry, then add 50 µL of scintillation cocktail to each well.

-

Seal the plate and count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of prucalopride.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Protocol 2: cAMP Accumulation Assay

This functional assay measures the ability of prucalopride to act as an agonist and stimulate the production of the second messenger cAMP in a cell-based system.

Principle: Cells expressing the 5-HT₄ receptor are treated with varying concentrations of prucalopride. As an agonist, prucalopride activates the Gs-adenylyl cyclase pathway, leading to an increase in intracellular cAMP. The amount of cAMP produced is quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[12]

References

- 1. Prucalopride - Wikipedia [en.wikipedia.org]

- 2. trial.medpath.com [trial.medpath.com]

- 3. Articles [globalrx.com]

- 4. droracle.ai [droracle.ai]

- 5. Role of prucalopride, a serotonin (5-HT(4)) receptor agonist, for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Nonclinical Cardiovascular Studies of Prucalopride, a Highly Selective 5-Hydroxytryptamine 4 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. resources.revvity.com [resources.revvity.com]

Application Notes and Protocols: Loperamide-Induced Constipation Model in Mice for Prucalopride Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic constipation is a prevalent gastrointestinal disorder that significantly impacts quality of life.[1] To facilitate the development of novel therapeutics, robust and reproducible preclinical models are essential. The loperamide-induced constipation model in mice is a widely used and effective method for studying the pathophysiology of constipation and evaluating the efficacy of prokinetic agents.[2]

Loperamide, a peripherally acting μ-opioid receptor agonist, induces constipation by inhibiting the release of acetylcholine (B1216132) and prostaglandins (B1171923) in the myenteric plexus of the large intestine.[2] This action reduces propulsive peristalsis, increases intestinal transit time, and enhances water absorption, leading to decreased fecal frequency and harder stools.[2]

Prucalopride (B966) is a selective, high-affinity 5-HT4 receptor agonist that enhances gastrointestinal motility.[3][4] By stimulating 5-HT4 receptors on enteric neurons, prucalopride facilitates the release of acetylcholine, which in turn stimulates colonic peristalsis and increases bowel motility.[3][5] This mechanism makes it a relevant compound for investigation in the loperamide-induced constipation model.

These application notes provide detailed protocols for establishing the loperamide-induced constipation model in mice and for testing the efficacy of prucalopride.

Signaling Pathways and Experimental Workflow

Loperamide's Mechanism of Action

Loperamide binds to μ-opioid receptors in the intestinal wall, inhibiting enteric nerve activity and reducing the release of excitatory neurotransmitters. This leads to decreased intestinal motility and secretion, causing constipation.[2]

References

Application Notes and Protocols for the Use of Prucalopride Hydrochloride in Primary Cell Cultures of Enteric Neurons

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of prucalopride (B966) hydrochloride, a high-affinity 5-HT4 receptor agonist, in primary cell cultures of enteric neurons. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the neuroprotective and neurogenic effects of prucalopride on the enteric nervous system (ENS).

Quantitative Data Summary

Prucalopride has been shown to exert significant neuroprotective effects on enteric neurons, primarily through the activation of the 5-HT4 receptor. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Neuroprotective Effect of Prucalopride on SH-SY5Y Cells Exposed to Oxidative Stress [1]

| Treatment Condition | Neuronal Survival (%) |

| Control (Untreated) | 100 |

| Hydrogen Peroxide (H₂O₂) 200 µM | 33.3 ± 0.1 |

| Prucalopride 1 nM + H₂O₂ 200 µM | 73.5 ± 0.1 |

| Prucalopride 1 nM + GR113808 (5-HT4 Antagonist) + H₂O₂ | 23.3 ± 0.1 |

Table 2: Dose-Response of Prucalopride's Neuroprotective Effect on SH-SY5Y Cells [1]

| Prucalopride Concentration | Treatment Duration | Neuronal Survival (%) |

| 10 pM | 30 min | ~40 |

| 1 nM | 30 min | ~75 |

| 10 nM | 30 min | ~80 |

| 10 µM | 30 min | ~65 |

| 10 mM | 30 min | ~55 |

| 10 nM | 60 min | ~60 |

Table 3: Effect of Prucalopride on Proliferation of SH-SY5Y Cells [1]

| Treatment Condition | BrdU Incorporation (% of Control) |

| Control (Untreated) | 100 |

| Prucalopride 1 nM | No significant difference |

| H₂O₂ 200 µM | Reduced (exact value not stated) |

| Prucalopride 1 nM + H₂O₂ 200 µM | No significant difference vs H₂O₂ |

Table 4: Effect of Prucalopride on Caspase-3 and Caspase-9 Activation in Neurons Exposed to Oxidative Stress [1]

| Treatment Condition | Caspase-3 Activation | Caspase-9 Activation |

| H₂O₂ 200 µM | Significantly increased | Significantly increased |

| Prucalopride 1 nM + H₂O₂ 200 µM | Significantly reduced | Significantly reduced |

| Prucalopride 1 nM + GR113808 (5-HT4 Antagonist) + H₂O₂ | Activation restored | Activation restored |

Signaling Pathway

Prucalopride mediates its neuroprotective effects through the activation of the 5-HT4 receptor, which is coupled to a Gs protein. This initiates a downstream signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA). PKA, in turn, can phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein), which is known to play a crucial role in promoting neuronal survival and neurogenesis.[1]

References

Application Notes and Protocols for Prucalopride Pharmacology in Guinea Pig Ileum Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prucalopride is a high-affinity, selective serotonin (B10506) 5-HT₄ receptor agonist with enterokinetic properties.[1][2] It is utilized in the treatment of chronic constipation by stimulating gastrointestinal motility. The guinea pig ileum, particularly the longitudinal muscle-myenteric plexus (LMMP) preparation, serves as a classic and reliable ex vivo model for studying the pharmacological effects of 5-HT₄ receptor agonists like Prucalopride. This document provides detailed application notes and protocols for the preparation and use of guinea pig ileum in Prucalopride pharmacology studies.

Activation of 5-HT₄ receptors by Prucalopride initiates a signaling cascade that ultimately enhances acetylcholine (B1216132) release from myenteric neurons, leading to smooth muscle contraction.[1] This makes the guinea pig ileum an excellent system to investigate the prokinetic efficacy and mechanism of action of Prucalopride and other 5-HT₄ receptor modulators.

Quantitative Data Summary

The following table summarizes key quantitative pharmacological data for Prucalopride, primarily from studies involving guinea pig tissues and human receptor binding assays.

| Parameter | Species/Tissue | Value | Reference |

| pEC₅₀ (functional potency) | Guinea Pig Colon Contraction | 7.48 ± 0.06 | [3] |

| pKi (binding affinity) | Human 5-HT₄ₐ Receptor | 8.60 | [3] |

| pKi (binding affinity) | Human 5-HT₄♭ Receptor | 8.10 | [3] |

| Selectivity | >290-fold for 5-HT₄ vs. other receptors (human D₄, mouse 5-HT₃, human sigma₁) | [3] |

Signaling Pathway

Prucalopride exerts its prokinetic effects by activating 5-HT₄ receptors located on presynaptic terminals of cholinergic neurons within the myenteric plexus. This activation triggers a downstream signaling cascade involving the production of cyclic AMP (cAMP) and phosphorylation of Src, a non-receptor tyrosine kinase.[3] This ultimately facilitates the release of acetylcholine (ACh), which then binds to muscarinic receptors on the smooth muscle cells, leading to contraction.

Caption: Prucalopride-induced signaling cascade in the myenteric plexus.

Experimental Workflow

The following diagram outlines the major steps involved in the ex vivo pharmacology study of Prucalopride using guinea pig ileum.

Caption: Workflow for Prucalopride pharmacology in guinea pig ileum.

Experimental Protocols

Materials and Reagents

-

Animals: Male Dunkin-Hartley guinea pigs (300-400 g)

-

Physiological Salt Solution (Krebs-Henseleit Solution):

-

NaCl: 118 mM

-

KCl: 4.7 mM

-

CaCl₂: 2.5 mM

-

MgSO₄: 1.2 mM

-

KH₂PO₄: 1.2 mM

-

NaHCO₃: 25 mM

-

Glucose: 11.1 mM

-

Continuously gassed with 95% O₂ / 5% CO₂

-

-

Prucalopride Stock Solution: 10 mM in DMSO, stored at -20°C. Prepare fresh serial dilutions in distilled water on the day of the experiment.

-

Dissection Tools: Fine scissors, forceps, cotton swabs.

-

Equipment: Organ bath system with temperature control (37°C) and aeration, isometric force transducer, data acquisition system.

Tissue Preparation: Longitudinal Muscle-Myenteric Plexus (LMMP)

-

Euthanasia and Ileum Isolation: Humanely euthanize the guinea pig according to approved institutional animal care and use committee protocols. Immediately perform a laparotomy and carefully excise a segment of the distal ileum (approximately 10-15 cm from the ileocecal junction).

-

Cleaning: Place the isolated ileum segment in a petri dish containing ice-cold, gassed Krebs-Henseleit solution. Gently flush the luminal contents with the same solution using a syringe with a blunt-ended needle.

-

LMMP Dissection:

-

Thread the ileum segment onto a glass rod of appropriate diameter.

-

Gently score the serosal surface along the mesenteric attachment.

-

Using a moistened cotton swab, gently and carefully push the longitudinal muscle layer with the attached myenteric plexus off the underlying circular muscle and mucosa. This will result in a thin, tube-like preparation.

-

Cut the LMMP tube into segments of approximately 2-3 cm in length.

-

Organ Bath Experiment

-

Tissue Mounting: Suspend the LMMP segments in individual organ bath chambers (10-20 mL volume) containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.

-

Equilibration: Apply an initial resting tension of 1.0 g to the tissue. Allow the preparation to equilibrate for at least 60 minutes, with washes (replacement of the bath solution) every 15 minutes. During this period, the tissue will relax to a stable baseline tension. Readjust the tension to 1.0 g after each wash if necessary.

-

Concentration-Response Curve Generation:

-

After the equilibration period, add Prucalopride to the organ bath in a cumulative, stepwise manner, typically in half-log increments (e.g., 1 nM, 3 nM, 10 nM, 30 nM, etc.).

-

Allow the response to each concentration to reach a stable plateau before adding the next concentration.

-

Record the contractile responses continuously using the data acquisition system.

-

-

Data Analysis:

-

Measure the amplitude of the contraction at each Prucalopride concentration, subtracting the baseline tension.

-

Normalize the responses by expressing them as a percentage of the maximum contraction induced by a standard agonist (e.g., carbachol (B1668302) or a high concentration of Prucalopride).

-